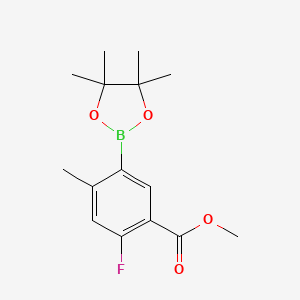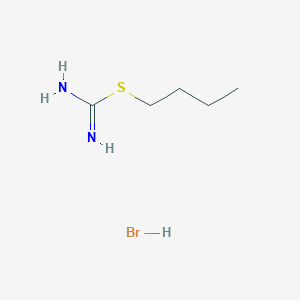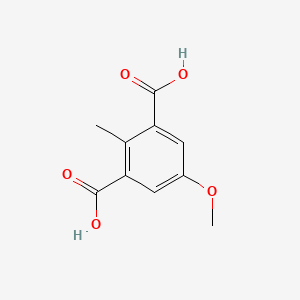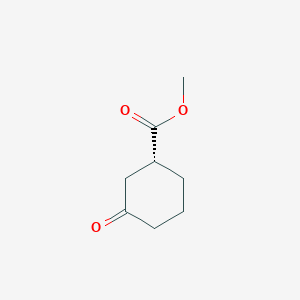
5-(2-bromo-6-fluorophenyl)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-bromo-6-fluorophenyl)oxazole is a chemical compound with the CAS Number: 2024254-28-0 . It has a molecular weight of 242.05 and its IUPAC name is this compound . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5BrFNO/c10-6-2-1-3-7(11)9(6)8-4-12-5-13-8/h1-5H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 242.05 . The compound should be stored at a temperature between 2-8°C .作用機序
The mechanism of action of 5-(2-bromo-6-fluorophenyl)oxazole is not fully understood. However, it is known that the compound undergoes a nucleophilic substitution reaction with a variety of substrates, such as aldehydes, ketones, and alcohols. This reaction is believed to involve the formation of an intermediate bromonium ion, which is then attacked by a nucleophile, such as a hydroxide ion, to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been studied in detail. However, due to its structural similarity to other compounds, such as benzene, it is expected to have similar toxic effects. It is also expected to be a skin and eye irritant, and may cause respiratory irritation if inhaled.
実験室実験の利点と制限
The main advantage of using 5-(2-bromo-6-fluorophenyl)oxazole in laboratory experiments is that it is relatively inexpensive and easy to obtain. It is also relatively stable, and can be stored at room temperature for extended periods of time. However, it is important to note that the compound is potentially hazardous, and should be handled with caution. In addition, it is important to use appropriate safety equipment, such as gloves, goggles, and a respirator, when working with the compound.
将来の方向性
The potential applications of 5-(2-bromo-6-fluorophenyl)oxazole are numerous and varied. In the future, the compound could be used in the synthesis of a wide range of compounds, such as pharmaceuticals, dyes, fragrances, and materials. It could also be used in the development of new catalysts and reagents for organic synthesis. In addition, the compound could be studied further to better understand its mechanism of action and biochemical and physiological effects. Finally, the compound could be used to explore new areas of research, such as the development of new materials and technologies.
合成法
The synthesis of 5-(2-bromo-6-fluorophenyl)oxazole can be achieved through a variety of methods. One method involves the reaction of 6-fluorobenzaldehyde with 2-bromoethanol in the presence of a base, such as sodium hydroxide, to form the desired product. Another method involves the reaction of 6-fluorobenzaldehyde with 2-bromoacetophenone in the presence of a base, such as sodium hydroxide, to form the desired product.
科学的研究の応用
5-(2-Bromo-6-fluorophenyl)oxazole has been studied for its potential applications in scientific research. For example, it has been used as a reagent in the synthesis of heterocyclic compounds, such as benzimidazoles and benzoxazoles, which are of interest in medicinal chemistry. It has also been used in the synthesis of benzothiazoles, which are of interest in the fields of materials science and organic electronics.
Safety and Hazards
特性
IUPAC Name |
5-(2-bromo-6-fluorophenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-6-2-1-3-7(11)9(6)8-4-12-5-13-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKZQGXTRYGLDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C2=CN=CO2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B6308839.png)

![1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6308855.png)





![Ethyl 8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B6308901.png)

![tert-Butyl 5-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B6308913.png)

![Benzyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B6308929.png)